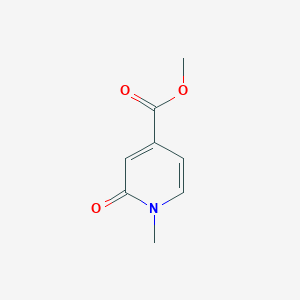

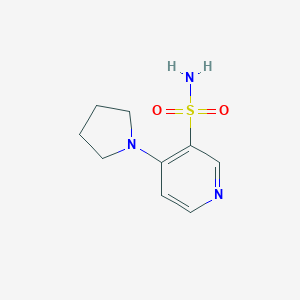

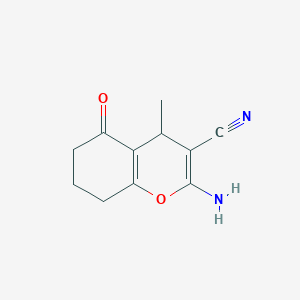

![molecular formula C11H9N3O2S B432616 {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine CAS No. 353281-02-4](/img/structure/B432616.png)

{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine” is a chemical compound that can be found in various products . It is an important structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of “{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine” involves several methodologies for the introduction of various bio-relevant functional groups to pyridine . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The molecular structure of “{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine” is complex and involves various functional groups. The intermolecular N–H–O and O–H–N hydrogen bonds link the molecules, which effectively stabilize the structures .Chemical Reactions Analysis

The chemical reactions involving “{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine” are complex and involve various functional groups. The reaction of 4-aminophenol with 2-chloro-3-nitropyridine yielded “{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine” which was converted into another compound by reduction .Scientific Research Applications

Nitropyridyl Isocyanates in Cycloaddition Reactions

Nitropyridyl isocyanates like {4-[(3-Nitropyridin-2-yl)thio]phenyl}amine have shown significant reactivity in 1,3-dipolar cycloaddition reactions. Research by Holt and Fiksdahl (2007) investigated the reactivity of 3-nitro-4-pyridyl isocyanate and 5-nitropyridin-2-yl isocyanate in such reactions, demonstrating their ability to afford respective tetrazolinones and substituted amines with yields ranging from 50% to 80%. This study highlights the potential of nitropyridyl isocyanates in synthesizing tetrazolinones and substituted amines, which can have various applications in chemical synthesis and pharmaceutical development (Holt & Fiksdahl, 2007).

Selective Vicarious Nucleophilic Amination of 3-Nitropyridines

The vicarious nucleophilic substitution reactions of 3-nitropyridine compounds provide a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines. Bakke, Svensen, and Trevisan (2001) achieved moderate to good yields of the aminated product using hydroxylamine and 4-amino-1,2,4-triazole as amination reagents. This approach can be utilized for the synthesis of various nitropyridine derivatives, offering a pathway for the creation of compounds potentially applicable in the development of novel therapeutic agents or other chemical entities (Bakke, Svensen, & Trevisan, 2001).

Novel Mannich Bases and Anticancer Activities

{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine derivatives have been explored in the synthesis of novel Mannich bases, indicating their potential in cancer treatment. Demirci and Demirbas (2019) synthesized hybridizing molecules from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine by enhancing its biological activity with other heterocycles. The resultant Mannich bases exhibited moderate cytotoxic activity against prostate cancer cell lines, showcasing the potential of such compounds in anticancer drug development (Demirci & Demirbas, 2019).

properties

IUPAC Name |

4-(3-nitropyridin-2-yl)sulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGIBVJTRZNORT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

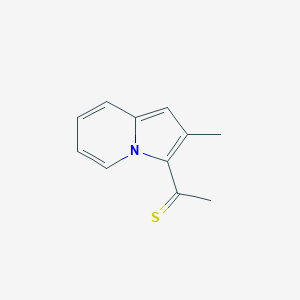

![2-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B432617.png)

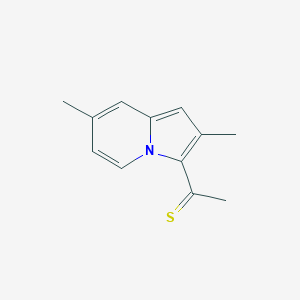

![4-{[6-(4-Isopropyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B432620.png)

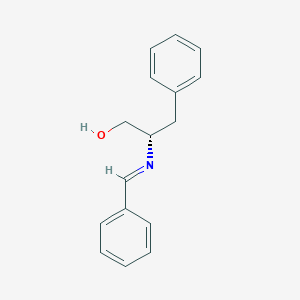

![2-[2-[(4-Bromophenyl)carbamoyl]phenyl]benzoic acid](/img/structure/B432800.png)

![2-(6-methylpyridin-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432809.png)